
5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine
Overview
Description
ADX88178 is a highly selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADX88178 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency for mGlu4. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of ADX88178 follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the conditions for industrial equipment, and ensuring compliance with regulatory standards for pharmaceutical production. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
ADX88178 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Substitution: Substitution reactions can introduce new functional groups, potentially improving the compound’s selectivity and potency
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include modified versions of ADX88178 with altered functional groups. These modifications can enhance the compound’s pharmacokinetic properties, such as solubility, stability, and bioavailability .
Scientific Research Applications
Positive Allosteric Modulator of mGluR4
ADX88178 acts as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This receptor is implicated in various neurological conditions, making ADX88178 a candidate for treating disorders such as:
- Anxiety Disorders : In rodent models, ADX88178 has shown anxiolytic-like effects, evidenced by increased exploration in elevated plus-maze tests and reduced marble burying behavior, indicating a decrease in anxiety levels .
- Obsessive-Compulsive Disorder (OCD) : The modulation of mGluR4 by ADX88178 suggests potential benefits in managing OCD symptoms through its impact on glutamate signaling pathways .
- Depression and Psychosis : Preliminary studies indicate that this compound may alleviate symptoms associated with depression and psychosis, further supporting its role in psychiatric treatment .
Neuropharmacological Studies
Research conducted on the effects of ADX88178 has demonstrated its efficacy in various behavioral assays. For instance, a study highlighted its ability to reduce anxiety-like behaviors in rodent models, which is critical for developing treatments for anxiety disorders .
Radiosynthesis for Imaging
A novel application of ADX88178 involves its use in positron emission tomography (PET) imaging. The compound was radiolabeled with carbon-11 to create [(11)C]ADX88178, allowing researchers to visualize mGluR4 distribution in vivo. This technique aids in understanding the receptor's role in different neurological conditions and could enhance diagnostic capabilities .
Potential Therapeutic Implications
Given its pharmacological profile, ADX88178 holds promise for several therapeutic applications:
Condition | Mechanism | Potential Benefits |
---|---|---|
Anxiety Disorders | mGluR4 modulation | Reduced anxiety-like behaviors |
Obsessive-Compulsive Disorder | mGluR4 modulation | Alleviation of compulsive behaviors |
Depression | mGluR4 modulation | Improvement in mood and reduction of depressive symptoms |
Psychosis | mGluR4 modulation | Potential reduction of psychotic symptoms |
Mechanism of Action
ADX88178 exerts its effects by binding to the metabotropic glutamate receptor 4 (mGlu4) and enhancing its activity. This positive allosteric modulation leads to increased receptor activation in the presence of glutamate. The activation of mGlu4 receptors can modulate various signaling pathways, leading to neuroprotective and anti-inflammatory effects. This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
VU0155041: Another positive allosteric modulator of mGlu4 with similar pharmacological properties.
JNJ-40411813: A compound that also targets mGlu4 but with different selectivity and potency profiles.
Uniqueness of ADX88178
ADX88178 stands out due to its high selectivity and potency for mGlu4, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Its ability to penetrate the brain and modulate neuroinflammatory responses further enhances its potential as a therapeutic agent .
Biological Activity
5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, with the CAS number 1235318-89-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and receptor modulation properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂N₆S, with a molecular weight of 272.33 g/mol. The compound features a thiazole ring fused with pyrazole and pyrimidine moieties, which are known to enhance biological activity through various mechanisms.
Antioxidant Activity
Recent studies have demonstrated that compounds containing thiazole and pyrazole structures exhibit significant antioxidant properties. For instance, a related study evaluated various heterocyclic compounds using the DPPH scavenging assay, showing that specific derivatives had IC₅₀ values ranging from 4.67 to 45.32 µg/mL . Although direct data on the antioxidant activity of this compound is limited, its structural similarities suggest potential antioxidant capabilities.
Antimicrobial Activity
The antimicrobial properties of similar thiazole and pyrazole derivatives have been extensively studied. For example, compounds derived from these scaffolds have shown promising results against various bacterial strains and fungi. A recent investigation highlighted that certain derivatives exhibited remarkable growth inhibitory activity with MIC values as low as 4.0 µg/mL . While specific studies on this compound are yet to be published, its structural characteristics imply it could share similar antimicrobial efficacy.
Receptor Modulation
One of the most notable applications of this compound is as a positive allosteric modulator for metabotropic glutamate receptor 4 (mGluR4). Research has indicated that its radiolabeled variant [(11)C]ADX88178 demonstrates specific binding in various brain regions, including the cerebellum and cerebral cortex . This suggests its potential use in neuropharmacology for conditions such as Parkinson's disease and schizophrenia.
Study on Antioxidant Properties
A study conducted on novel thiazole derivatives demonstrated significant antioxidant activities through DPPH assays. The best-performing compound had an IC₅₀ of 4.67 µg/mL, indicating strong free radical scavenging ability . This finding underscores the potential of thiazole-containing compounds in developing new antioxidants.
Study on Receptor Binding
In a study evaluating [(11)C]ADX88178 for imaging mGluR4, the compound was synthesized with high radiochemical purity and specific activity. In vitro autoradiography showed dose-dependent binding in rat brains, suggesting its utility in studying neurological disorders .
Summary Table of Biological Activities
Q & A
Q. Basic: What are the critical steps and challenges in synthesizing this compound?
Methodological Answer :
The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitutions, and coupling reactions. Key steps include:
- Cyclization : Formation of the thiazole ring using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 90–120°C) .
- Coupling Reactions : Introducing the pyrimidine and pyrazole moieties via nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
- Purification : Column chromatography or recrystallization from solvents like acetone/DMSO to isolate the target compound .
Challenges :
- Low yields due to steric hindrance from substituents on the pyrimidine and thiazole rings.
- Byproduct formation from incomplete cyclization or side reactions (e.g., over-oxidation).
Table 1. Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
---|---|---|---|---|
Thiazole Cyclization | POCl₃, 120°C, 11 h | 58.5 | 98% | |
Pyrimidine Coupling | Pd catalysis, 80°C, 12 h | 39–82 | 95–99% |
Q. Advanced: How to resolve structural ambiguities when spectroscopic data conflicts with expected outcomes?
Methodological Answer :
Unexpected spectral data (e.g., NMR peak splitting or missing signals) may arise from tautomerism, steric effects, or incorrect regiochemistry. Strategies include:
- X-Ray Crystallography : Definitive structural confirmation, as demonstrated for a related thiazolyl-pyrimidine derivative where NMR alone was insufficient .
- DEPT-135 and HSQC NMR : To distinguish between carbon types and assign proton environments .
- Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted spectra .
Example : In , a product initially misassigned via NMR was corrected using crystallography, revealing an unexpected dimerization via N–H···N hydrogen bonds .
Q. Basic: What analytical techniques are essential for validating purity and structure?
Methodological Answer :
- HPLC : Assess purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .
- NMR Spectroscopy : Confirm regiochemistry (e.g., pyrazole C-H couplings at δ 7.2–8.2 ppm) and methyl group environments (δ 2.1–2.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ for C₁₃H₁₄N₆S: calculated 295.1024, observed 295.1026) .
Table 2. Key NMR Peaks for Structural Confirmation
Proton Environment | δ (ppm) | Multiplicity | Reference |
---|---|---|---|
Thiazole C-H | 7.8–8.2 | Singlet | |
Pyrimidine C-H | 6.7–7.1 | Doublet | |
Methyl groups (N-linked) | 2.3–2.6 | Singlet |
Q. Advanced: How to design SAR studies for this compound’s bioactivity?
Methodological Answer :
- Core Modifications : Vary substituents on the pyrimidine (e.g., 4-methyl vs. 4-fluoro) and pyrazole (e.g., 1H vs. 3H tautomers) to assess steric/electronic effects .
- In Vitro Assays : Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization or ADP-Glo™ kinase assays .
- Molecular Docking : Predict binding modes using PyMOL or AutoDock to prioritize synthetic targets .
Case Study : In , introducing a methyl group at the pyrimidine 4-position enhanced hydrophobic interactions in the ATP-binding pocket of a kinase target .
Q. Advanced: How to optimize reaction conditions to improve yield?
Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., 5–10 mol% Pd) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) while maintaining yields .
Table 3. Yield Optimization via Solvent Screening
Solvent | Temperature (°C) | Catalyst | Yield (%) |
---|---|---|---|
DMF | 80 | Pd(PPh₃)₄ | 65 |
THF | 60 | Pd(OAc)₂ | 42 |
Toluene | 110 | None | 28 |
Q. Advanced: How to elucidate reaction mechanisms in the synthesis?
Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled reagents to track carbon migration during cyclization .
- Kinetic Studies : Monitor intermediate formation via in situ IR or LC-MS to identify rate-determining steps .
- Computational Studies : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in coupling reactions .
Example : In , acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride proceeded via a tetrahedral intermediate, confirmed by trapping with D₂O .
Q. Basic: What are common impurities, and how are they removed?
Methodological Answer :
- Byproducts : Unreacted starting materials (e.g., pyrimidine precursors) or dimerized species.
- Purification :
- Flash Chromatography : Use gradients of ethyl acetate/hexane (3:7 → 1:1) .
- Recrystallization : From acetone/water mixtures to isolate high-purity crystals .
Table 4. Common Impurities and Removal Strategies
Impurity | Source | Removal Method |
---|---|---|
Unreacted pyrazole | Incomplete coupling | Column chromatography |
Oxidized thiazole | Over-oxidation | Recrystallization |
Q. Advanced: How to apply computational modeling to predict reactivity?
Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess stability .
Example : For a pyrimidine-thiazole analogue, DFT predicted a 2.1 kcal/mol preference for attack at the pyrimidine C4 position, aligning with experimental outcomes .
Properties
IUPAC Name |
5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQNXKWDQRNHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.